2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-Dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dimethoxyphenyl group, a fluoro substituent, and a tetrahydropyridoindole framework, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. The initial step often includes the preparation of the 3-(3,4-dimethoxyphenyl)propanoyl precursor, which can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with propionic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Substitution: Halogenation and nitration reactions can be performed to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but lacks the fluoro substituent and tetrahydropyridoindole framework.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains a similar aromatic structure but differs in the overall molecular framework.
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23FN2O3/c1-27-20-7-3-14(11-21(20)28-2)4-8-22(26)25-10-9-19-17(13-25)16-12-15(23)5-6-18(16)24-19/h3,5-7,11-12,24H,4,8-10,13H2,1-2H3 |
InChI Key |
UVKJWFQRMASUSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.